1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine
Overview
Description
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group at the first position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate then undergoes cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as:
Alcoholysis Reaction: Using 2-fluorobenzonitrile as a raw material under strong acid conditions with a saturated fatty alcohol.
Cycloaddition Reaction: The intermediate undergoes cycloaddition with furans under catalytic conditions to form the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation or apoptosis .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine
- 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine
Uniqueness: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug design .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds. Various methods have been reported, including the use of different catalysts and solvents to optimize yield and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | Hydrazine hydrate + 2-fluorobenzaldehyde | Reflux in ethanol | 75% |
2 | Acetic acid catalyst | Stirring at room temperature | 80% |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound exhibited an IC50 value of approximately 25 µM against MCF7 cells and 30 µM against HCT116 cells, indicating moderate efficacy in inhibiting cancer cell proliferation .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
Research Findings on Inhibition
In vitro studies revealed that this compound inhibited COX-2 activity with an IC50 of 0.15 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Some derivatives of pyrazole compounds have also been investigated for their antimicrobial properties. Preliminary tests indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Molecular docking studies suggest that it binds effectively to the active sites of COX enzymes and certain kinases involved in cancer progression.
Molecular Docking Insights
Docking simulations have demonstrated that the compound forms stable interactions with key amino acids in the active sites of COX enzymes and Aurora-A kinase, which are critical for its anticancer and anti-inflammatory activities .
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-9(12)6-13-14(7)10-5-3-2-4-8(10)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWQYZBRRBDBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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